2-Morpholino-2-(2-thienyl)acetonitrile

Description

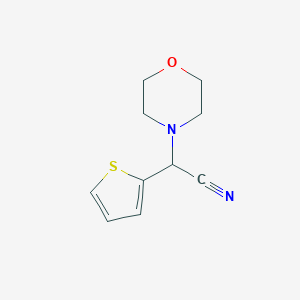

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYGIVKIJXEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383963 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68415-08-7 | |

| Record name | 2-morpholino-2-(2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies for 2 Morpholino 2 2 Thienyl Acetonitrile Analogs in in Vitro Biological Contexts

Elucidation of Key Pharmacophoric Elements within the Scaffold

The 2-morpholino-2-(2-thienyl)acetonitrile scaffold possesses several key pharmacophoric features that are essential for its biological activity. The morpholine (B109124) ring, a common pharmacophore in medicinal chemistry, is known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. e3s-conferences.org Its nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. researchgate.net The thiophene (B33073) ring, an aromatic heterocycle, serves as a crucial structural element in many approved drugs and is often considered a bioisostere of a phenyl ring. nih.gov The sulfur atom within the thiophene ring can engage in hydrogen bonding, which can be beneficial for drug-receptor interactions. nih.gov The acetonitrile (B52724) moiety is an important functional group that can influence the molecule's polarity and binding affinity. chemscene.com

The principal pharmacophoric points are hypothesized to be:

The nitrogen atom of the morpholine ring, which acts as a hydrogen bond acceptor.

The oxygen atom of the morpholine ring, also a potential hydrogen bond acceptor.

The aromatic thiophene ring, which can participate in π-π stacking interactions.

The sulfur atom of the thiophene ring, which can act as a hydrogen bond acceptor.

The nitrile group, which is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

SAR of the Morpholine Ring: Substituent and Bioisosteric Effects

The morpholine ring is a versatile component of the scaffold, and modifications to this ring can significantly impact the biological activity of the analogs. e3s-conferences.orgsci-hub.se

Positional and Electronic Effects of Substituents on the Morpholine Ring

The introduction of substituents on the morpholine ring can influence the molecule's conformation, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets. For instance, the addition of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series of compounds. e3s-conferences.org The electronic nature of the substituents is also critical; electron-withdrawing or electron-donating groups can alter the basicity of the morpholine nitrogen and the hydrogen-bonding capacity of the ring.

| Substituent Position | Substituent Type | Potential Effect on In Vitro Activity | Reference |

|---|---|---|---|

| C-2 | Alkyl | May introduce steric hindrance, potentially decreasing activity. | nih.gov |

| C-3 | Alkyl | Can increase potency in certain contexts (e.g., anticancer). | e3s-conferences.org |

| C-2, C-6 | Disubstitution | Can lead to conformationally rigid analogs, which may enhance binding affinity. | nih.gov |

| N-4 | Aromatic Ring | Can be crucial for activity, as seen in some anticancer agents. | sci-hub.se |

Replacement with Other Nitrogen Heterocycles (e.g., Piperidine (B6355638), Thiomorpholine)

Bioisosteric replacement of the morpholine ring with other nitrogen-containing heterocycles like piperidine or thiomorpholine (B91149) is a common strategy in medicinal chemistry to fine-tune a compound's properties. In a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, replacing the morpholine fragment with a piperidine or N-substituted piperazine (B1678402) moiety led to significant changes in cytotoxic activity, with the piperazine analogs often showing higher potency. nih.gov In another study on 2-(thiophen-2-yl)dihydroquinolines, the nature of the heterocyclic ring (morpholine, thiomorpholine, or piperazine) coupled to the main scaffold was found to be a key determinant of antimycobacterial activity. nih.gov

| Bioisosteric Replacement | Key Differences from Morpholine | General Impact on In Vitro Activity | Reference |

|---|---|---|---|

| Piperidine | Lacks the oxygen atom, is more lipophilic and basic. | Activity can be increased, decreased, or become more selective depending on the target. | nih.gov |

| Thiomorpholine | Oxygen is replaced by sulfur, altering electronic properties and hydrogen bonding capacity. | Often results in a distinct activity profile compared to morpholine analogs. | nih.gov |

| Piperazine (N-substituted) | Contains a second nitrogen atom, allowing for further substitution and modulation of properties. | Can significantly enhance potency, as seen in various anticancer and antiviral agents. | sci-hub.senih.gov |

Impact of Morpholine Ring Flexibility and Conformation on In Vitro Activity

The conformational flexibility of the morpholine ring can influence how well a molecule fits into a biological target's binding site. A conformationally restricted morpholine ring may lead to a more favorable interaction, thereby increasing potency. sci-hub.se The introduction of bulky substituents or the creation of bridged morpholine analogs are strategies to reduce conformational flexibility. However, in some cases, a certain degree of flexibility might be required for optimal binding.

SAR of the Thiophene Ring: Substituent and Bioisosteric Effects

The thiophene ring is another critical component of the this compound scaffold, and its modification can have a profound impact on biological activity. nih.gov

Influence of Substituents on Thiophene Positions

The position and nature of substituents on the thiophene ring can dramatically alter the electronic distribution and steric profile of the molecule, leading to changes in its in vitro activity. Thiophene readily undergoes electrophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov In a series of thiophene-containing kinesin spindle protein (KSP) inhibitors, the substitution pattern on the thiophene ring was found to be crucial for activity. nih.gov

| Substituent Position | Substituent Type | Potential Effect on In Vitro Activity | Reference |

|---|---|---|---|

| C-3 | Electron-withdrawing group | Can modulate the electronic properties of the ring and influence binding. | nih.gov |

| C-4 | Bulky group | May introduce steric clashes or favorable hydrophobic interactions. | nih.gov |

| C-5 | Halogen | Can enhance binding through halogen bonding and improve pharmacokinetic properties. | nih.gov |

| C-5 | Aromatic/Heteroaromatic ring | Can lead to extended π-systems and additional binding interactions. | nih.gov |

Bioisosteric Replacement with Aryl or Other Heteroaryl Moieties (e.g., Phenyl, Pyridyl, Benzimidazole)

The exploration of bioisosteric replacements for the thiophene ring in this compound is a critical area of medicinal chemistry. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a widely used strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. sci-hub.seresearchgate.netnih.gov The thiophene ring, in particular, is often considered a bioisostere of the phenyl ring. sci-hub.senih.gov

In the context of this compound analogs, the replacement of the 2-thienyl moiety with other aryl or heteroaryl groups such as phenyl, pyridyl, or benzimidazole (B57391) can significantly impact their in vitro biological activity. This is because the electronic properties, size, and hydrogen bonding capacity of the aromatic system are crucial for interaction with biological targets.

Pyridyl Analogs: The introduction of a nitrogen atom into the aromatic ring, as in 2-morpholino-2-(pyridyl)acetonitrile, can have profound effects on the molecule's properties. The position of the nitrogen atom (2-, 3-, or 4-pyridyl) is a key determinant of the compound's electronic distribution and its ability to act as a hydrogen bond acceptor. This modification can alter the binding affinity and selectivity of the compound for its target. Research into pyridyl analogs of other heterocyclic compounds has shown that this substitution can lead to potent biological activity.

Benzimidazole Analogs: Replacing the single thiophene ring with a larger, fused heterocyclic system like benzimidazole introduces significant structural and electronic changes. The resulting 2-morpholino-2-(benzimidazolyl)acetonitrile derivatives possess an acidic N-H proton and an extended aromatic system, which can facilitate additional interactions with a biological target, such as hydrogen bonding and π-π stacking. Studies on other classes of compounds have demonstrated that the benzimidazole moiety can confer potent and diverse biological activities, including antitumor and antiviral effects. nih.govnih.govepa.gov

The following table summarizes the conceptual bioisosteric replacements and their potential impact on the properties of the parent compound.

Table 1: Conceptual Bioisosteric Replacements of the Thienyl Moiety and Their Potential Effects

| Original Moiety | Bioisosteric Replacement | Key Structural/Electronic Changes | Potential Impact on In Vitro Activity |

|---|---|---|---|

| 2-Thienyl | Phenyl | Altered electronic distribution, size, and lipophilicity. | Modulation of binding affinity and metabolic stability. |

| 2-Thienyl | Pyridyl | Introduction of a basic nitrogen atom, potential for hydrogen bonding. | Altered solubility, target selectivity, and binding interactions. |

SAR of the Acetonitrile Linker and its Modifications in Relation to In Vitro Activity

Potential modifications to the acetonitrile linker include:

Replacement of the nitrile group: The cyano (-C≡N) group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding. Replacing it with other functional groups such as an amide (-CONH2), a carboxylic acid (-COOH), or an ester (-COOR) would significantly alter the molecule's polarity, acidity/basicity, and hydrogen bonding capabilities.

Modification of the alpha-carbon: The alpha-carbon is a chiral center, and the stereochemistry at this position can be critical for biological activity. Investigating the separate activities of the (R)- and (S)-enantiomers is a key aspect of SAR studies. Additionally, substitution at this carbon could probe the steric tolerance of the binding site.

Systematic modifications of the acetonitrile linker allow for a detailed exploration of the structural requirements for optimal in vitro activity.

Rational Design Principles Derived from Comprehensive SAR Data

Rational drug design relies on a deep understanding of the interactions between a drug molecule and its biological target. parssilico.combbau.ac.innih.gov By integrating comprehensive SAR data from various analogs of this compound, several key design principles can be derived. These principles guide the future optimization of lead compounds to enhance potency, selectivity, and other desirable drug-like properties. nih.govresearchgate.net

Key rational design principles may include:

Optimization of the heteroaromatic ring: SAR data can pinpoint which electronic and steric features of the aryl or heteroaryl moiety are most favorable for activity. For instance, it might be determined that an electron-rich ring system is preferred or that a hydrogen bond acceptor at a specific position on the ring enhances binding affinity.

Stereochemical preferences: A clear understanding of the preferred stereoisomer at the alpha-carbon is a critical design principle. This allows for the synthesis of enantiomerically pure compounds, which often have improved therapeutic indices.

Role of the nitrile group: The necessity of the nitrile group for activity can be determined through its replacement with other functional groups. If the nitrile is essential, its role (e.g., as a hydrogen bond acceptor or for its electronic properties) can be further defined.

Application of Combinatorial Chemistry and Parallel Synthesis for SAR Exploration

Combinatorial chemistry and parallel synthesis are powerful tools that have revolutionized the process of drug discovery by enabling the rapid synthesis of large numbers of compounds (libraries) for biological screening. nih.govresearchgate.netopenaccessjournals.comcuny.edu These approaches are particularly well-suited for the systematic exploration of the structure-activity relationships of this compound analogs. spirochem.comresearchgate.net

Parallel Synthesis: In parallel synthesis, discrete compounds are synthesized in separate reaction vessels, often in a microplate format. rsc.org This allows for the rapid generation of a library of analogs where different building blocks are systematically varied. For example, a library of 2-morpholino-2-(aryl/heteroaryl)acetonitriles could be synthesized by reacting a common morpholinoacetonitrile (B1361388) precursor with a diverse set of aryl or heteroaryl halides. The advantage of this approach is that the structure of each compound is known, simplifying the process of identifying active compounds.

Combinatorial Libraries: True combinatorial synthesis involves mixing and splitting intermediates to generate a large mixture of compounds. While capable of producing vast libraries, deconvolution to identify the active compound(s) can be challenging. For SAR exploration of a specific scaffold like this compound, parallel synthesis is often the preferred method.

The application of these high-throughput synthesis techniques allows medicinal chemists to:

Quickly explore a wide range of structural diversity around the core scaffold.

Systematically probe the effects of different functional groups at various positions on the molecule.

Generate comprehensive SAR data in a time- and cost-effective manner.

The integration of parallel synthesis with high-throughput screening can significantly accelerate the identification of lead compounds with improved biological activity. spirochem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Morpholino-2-phenylacetonitrile |

| 2-Morpholino-2-(pyridyl)acetonitrile |

Computational Chemistry and Molecular Modeling of 2 Morpholino 2 2 Thienyl Acetonitrile and Its Analogs

Electronic Structure Calculations (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules from first principles. epstem.netcapes.gov.br These methods provide valuable information about molecular orbitals, charge distribution, and reactivity. While specific DFT and ab initio studies on 2-Morpholino-2-(2-thienyl)acetonitrile are not extensively available in the public domain, the principles can be illustrated through the analysis of its constituent fragments and related analogs.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. ufms.brresearchgate.net A smaller gap generally suggests higher reactivity. sciforum.net

For analogs of this compound, such as donor-π-acceptor dyes containing thiophene (B33073) bridges, DFT calculations have been employed to determine their HOMO and LUMO energy levels. ufms.br In one study on novel organic donor-π-acceptor dyes, the calculated HOMO energies ranged from -4.562 to -5.028 eV, while the LUMO energies were between -2.307 and -3.079 eV. ufms.br This resulted in HOMO-LUMO gaps varying from 1.922 to 2.515 eV. ufms.br Another study on thienothiophene-based molecules also reported on the use of DFT to calculate HOMO and LUMO energies. researchgate.net These studies demonstrate the utility of DFT in predicting the electronic behavior of complex organic molecules. The presence of the electron-donating morpholine (B109124) group and the π-conjugated thienyl ring in this compound would significantly influence its frontier orbital energies.

Table 1: Representative HOMO, LUMO, and Energy Gap Data for Thiophene-Based Analogs

| Compound/Analog Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Donor-π-Acceptor Dyes with Thiophene Bridge | -5.028 to -4.562 | -3.079 to -2.307 | 1.922 to 2.515 | DFT |

| Thieno[3,2-b] epstem.netbenzothiophene Derivatives | Varies | Varies | Varies | DFT/TD-DFT |

| 2-Thiophene Carboxylic Acid Thiourea (B124793) Derivatives | Varies | Varies | Varies | DFT |

Note: The data presented are for analog classes and not for this compound itself, as specific data is not available.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. epstem.net In a study of 2-methoxythiophene (B42098), the MEP surface was calculated using both Hartree-Fock (HF) and DFT methods to visualize the electron density distribution. epstem.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the nitrogen and oxygen atoms of the morpholine ring and the sulfur atom of the thiophene ring are expected to be regions of high electron density, as indicated by their lone pairs of electrons. The nitrile group, being electron-withdrawing, would create a region of lower electron density. An MEP surface would visually represent these features, providing insights into the molecule's intermolecular interaction patterns.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which are critical for its biological activity. The study of the potential energy surface reveals the most stable conformations and the energy barriers between them.

For substituted thiophenes, theoretical methods have been used to investigate their conformational preferences. A study on 2-methoxythiophene performed a potential energy curve (PEC) scan by varying the torsion angle between the thiophene and methoxy (B1213986) groups to identify the most stable conformation. epstem.net Similarly, the conformational analysis of alkylthio-substituted bithiophenes has been investigated using both ab initio and semiempirical methods to determine the preferred dihedral angles between the thiophene rings. electronicsandbooks.com

In this compound, the key rotatable bonds are between the chiral center and the morpholine ring, and between the chiral center and the thiophene ring. A detailed conformational analysis would involve rotating these bonds to map the energy landscape and identify low-energy conformers. This information is crucial for understanding how the molecule might orient itself when interacting with a biological target.

Molecular Docking Simulations with In Vitro Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govfrontiersin.org This method is instrumental in structure-based drug design for identifying potential biological targets and understanding ligand-protein interactions at a molecular level.

While specific docking studies on this compound are not readily found, research on related morpholine and thiophene-containing compounds provides a strong basis for predicting its potential interactions. For instance, morpholine derivatives have been docked into the active sites of various kinases, such as EGFR, to understand their inhibitory mechanisms. nih.govnih.gov Thiophene derivatives have also been the subject of docking studies against targets like β-secretase (BACE-1). acs.org

Docking simulations can reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. frontiersin.org For morpholine-containing inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor, a key interaction in the ATP-binding site of many kinases. acs.org The morpholine ring can also engage in hydrophobic interactions.

Docking studies are crucial for identifying the key amino acid residues within the active site that are critical for ligand binding. researchgate.netnih.govresearchgate.net For example, in studies of kinase inhibitors, interactions with specific residues in the hinge region of the ATP binding site are often essential for potent inhibition. nih.gov Similarly, for BACE-1 inhibitors containing a thiophene moiety, interactions with residues like Trp76 have been shown to be significant. acs.org

A hypothetical docking of this compound into a kinase active site might show the morpholine ring interacting with the hinge region, while the thienylacetonitrile portion could occupy a more hydrophobic pocket, interacting with residues that contribute to selectivity. The identification of these key residues through computational modeling can guide the design of more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the three-dimensional structure of the biological target's binding site (structure-based). chemscene.com

For a molecule like this compound, a hypothetical pharmacophore model would likely include features representing the morpholine ring's hydrogen bond accepting oxygen atom, the aromatic and hydrophobic character of the thiophene ring, and the electronic influence of the nitrile group.

QSAR (Quantitative Structure-Activity Relationship) Model Development for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties, known as descriptors, and relating them to in vitro activity data (such as IC50 values), a predictive QSAR model can be developed. These models are invaluable for understanding which structural attributes are critical for a compound's potency and for predicting the activity of newly designed analogs.

The development of a QSAR model for a series of analogs of this compound would involve several key steps. First, a dataset of structurally related compounds with their corresponding in vitro biological activities would be required. For each compound, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Using statistical methods like multiple linear regression (MLR), a QSAR equation of the following general form would be generated:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant

The quality and predictive power of the QSAR model are assessed using various statistical parameters, such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the standard error of the estimate. A robust and validated QSAR model can then be used to predict the in vitro activity of untested or hypothetical analogs, guiding the synthesis of more potent compounds. While specific QSAR studies on this compound are not prevalent, the methodology has been successfully applied to other series of morpholine and thiophene-containing compounds, demonstrating its utility in medicinal chemistry. nih.govnih.gov

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds) Relevant to In Vitro Biological Interactions

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are fundamental in computational chemistry and play a crucial role in predicting a compound's pharmacokinetic and pharmacodynamic behavior. For this compound and its analogs, several key descriptors are particularly relevant for their potential in vitro biological interactions.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This descriptor is critical for membrane permeability and binding to hydrophobic pockets in protein targets.

The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds can be advantageous for fitting into a binding site but can also be associated with a decrease in oral bioavailability.

The table below presents calculated molecular descriptors for this compound and a structurally related compound.

| Compound Name | TPSA (Ų) | LogP | Rotatable Bonds |

| This compound | 36.26 | 1.64 | 2 |

| 2-(5-Acetylthiophen-2-yl)acetonitrile | 40.86 | 2.02 | 2 |

Data for this compound sourced from ChemScene. nih.gov Data for 2-(5-Acetylthiophen-2-yl)acetonitrile sourced from ChemScene. chemscene.com

In Vitro Biological Activities and Mechanistic Investigations of 2 Morpholino 2 2 Thienyl Acetonitrile Analogs

In Vitro Anticancer Activity and Cytotoxicity Mechanisms

Analogs of 2-Morpholino-2-(2-thienyl)acetonitrile have been extensively studied for their potential as anticancer agents. These investigations have revealed their ability to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and the perturbation of key signaling pathways.

The cytotoxic effects of various analogs have been demonstrated against a panel of human cancer cell lines. For instance, a series of novel 2-morpholino-4-anilinoquinoline derivatives showed potent anticancer activity against the HepG2 human liver cancer cell line. nih.govrsc.org Compounds within this series, particularly 3c, 3d, and 3e, exhibited significant inhibitory activity with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govrsc.org

Similarly, derivatives of 2-phenylacrylonitrile, which share the core acrylonitrile structure, have shown strong inhibitory effects. Compound 1g2a, a novel 2-phenylacrylonitrile derivative, displayed potent activity against HCT116 colon cancer cells with an IC50 value of 5.9 nM. nih.govnih.gov Furthermore, fused thiophene (B33073) derivatives, structurally related to the 2-thienyl moiety, have also been identified as promising antiproliferative agents against HepG2 and PC-3 (prostate cancer) cell lines. researchgate.net Specifically, compounds 3b and 4c from this class were highly effective against both cell lines. researchgate.net In studies involving the MCF-7 breast cancer cell line, novel 2-thioxoimidazolidin-4-one derivatives, such as compounds 6 and 8a, exhibited superior cytotoxic activity when compared to standard drugs like sorafenib and erlotinib (B232). nih.gov

| Compound/Analog Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 µM | nih.govrsc.org |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 µM | nih.govrsc.org |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 µM | nih.govrsc.org |

| 2-Phenylacrylonitrile (1g2a) | HCT-116 (Colon) | 5.9 nM | nih.govnih.gov |

| Fused Thiophene Derivative (3b) | HepG2 (Liver) | 3.105 µM | researchgate.net |

| Fused Thiophene Derivative (4c) | HepG2 (Liver) | 3.023 µM | researchgate.net |

| 2-Thioxoimidazolidin-4-one (6) | MCF-7 (Breast) | Superior to Sorafenib | nih.gov |

| 2-Thioxoimidazolidin-4-one (8a) | MCF-7 (Breast) | Superior to Sorafenib | nih.gov |

The cytotoxic activity of these compounds is often linked to their ability to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis. Studies have shown that these effects can be cell-type dependent. For example, certain 2-morpholino-4-anilinoquinoline compounds were found to cause cell cycle arrest in the G0/G1 phase in HepG2 cells. nih.gov In contrast, the 2-phenylacrylonitrile derivative 1g2a was shown to arrest HCT116 and BEL-7402 cells in the G2/M phase of the cell cycle. nih.govnih.gov

Further mechanistic studies on fused thiophene derivatives revealed that their antiproliferative effects were due to an arrest in the S phase of the cell cycle, which subsequently led to caspase-3-induced apoptosis. researchgate.net The induction of apoptosis is a critical mechanism for anticancer agents, and it has been observed with various related compounds, often involving the modulation of key regulatory proteins. nih.govmdpi.com For instance, treatment with certain agents leads to characteristic nuclear morphology changes, such as chromatin condensation, which are hallmarks of apoptosis. mdpi.com

A primary mechanism through which many thiophene-based analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, as its signaling pathway is vital for angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov

Novel thienyl-based compounds have been identified as potent inhibitors of VEGFR-2 kinase. researchgate.net Fused thiophene derivatives have also been developed as dual inhibitors of both VEGFR-2 and AKT, another important kinase in cell survival pathways. researchgate.netmdpi.com For example, compound 4c inhibited VEGFR-2 with an IC50 of 0.075 µM and AKT with an IC50 of 4.60 µM. researchgate.net

In addition to VEGFR-2, the Epidermal Growth Factor Receptor (EGFR) is another significant target in cancer therapy. researchgate.net The signaling pathways of VEGFR-2 and EGFR are interconnected, and dual inhibition is a promising therapeutic strategy. nih.govnih.gov Some 2-thioxoimidazolidin-4-one derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2. nih.gov Furthermore, Focal Adhesion Kinase (FAK) is another kinase implicated in tumor progression and angiogenesis, and its signaling is linked to VEGFR-2. nih.gov The development of dual VEGFR-2/FAK inhibitors is an active area of research. nih.gov

| Compound/Analog Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Fused Thiophene Derivative (4c) | VEGFR-2 | 0.075 µM | researchgate.net |

| Fused Thiophene Derivative (3b) | VEGFR-2 | 0.126 µM | researchgate.net |

| Fused Thiophene Derivative (4c) | AKT | 4.60 µM | researchgate.net |

| Fused Thiophene Derivative (3b) | AKT | 6.96 µM | researchgate.net |

| 2-Thioxoimidazolidin-4-one (6, 8a) | EGFR/VEGFR-2 | Potent dual inhibition | nih.gov |

In Vitro Antimicrobial and Antifungal Activity

Beyond their anticancer properties, analogs incorporating the morpholine (B109124) and thiophene scaffolds have been evaluated for their efficacy against various microbial pathogens.

The in vitro antibacterial activity of newly synthesized thiophene derivatives has been investigated against both Gram-positive and Gram-negative bacteria. mdpi.com Using a well diffusion agar method, the diameter of the inhibition zone is measured to determine antibacterial efficacy. Studies have shown that certain thiophene derivatives exhibit promising activity against bacteria like Pseudomonas aeruginosa, which is noteworthy given that Gram-negative bacteria are often more resistant to antimicrobial agents due to their outer membrane. mdpi.com For instance, one thiophene derivative was found to be more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. mdpi.com Similarly, 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile derivatives have also been synthesized and tested for their antimicrobial properties against a range of bacteria. researchgate.net

The antifungal potential of these compounds has also been explored. Thiophene derivatives have been tested against several fungal species, showing potential for development as antifungal drug leads. mdpi.com The evaluation of antifungal activity often involves measuring the percent inhibition of fungal growth. mdpi.com Studies on 2-thiophene carboxylic acid thioureides have demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL. researchgate.net This indicates a broad spectrum of potential applications for these chemical structures in combating fungal infections.

Antitubercular Activity (In Vitro)

A series of morpholino-thiophene (MOT) analogs has been identified and optimized for potent activity against Mycobacterium tuberculosis. Phenotypic screening of a chemical library against M. tuberculosis strain H37Rv identified a novel cluster of MOTs with significant whole-cell activity. acs.orgnih.gov The initial hit compound demonstrated a promising minimum inhibitory concentration (MIC) of 0.72 µM. acs.org

Structure-activity relationship (SAR) studies were conducted to improve the potency and properties of these analogs. Key findings from these in vitro investigations include:

Morpholine Moiety: The morpholine ring was found to be critical for antitubercular activity. Its replacement with a hydrogen atom or a piperidine (B6355638) ring resulted in a complete loss of activity. acs.org Furthermore, modifications such as creating a morpholin-3-one led to a more than 10-fold decrease in potency, and opening the ring to increase flexibility also eliminated the activity. acs.org

Thiophene Core: The thiophene core is a crucial element for the activity of this class of compounds. acs.orgdundee.ac.uk Bioisosteric replacement of the thiophene ring with a phenyl group resulted in analogs with moderate whole-cell activity. acs.org A pyridyl core replacement was also tolerated and led to significantly improved microsomal stability while maintaining potency similar to the phenyl analogs. acs.org

Amide Substitutions: Modifications to the primary amide group showed that the carbonyl is important for antitubercular activity. acs.org While some substitutions, like creating ethyl or trifluoroethyl derivatives, led to a drop in potency, others, such as a Weinreb amide or a hydroxamic acid, showed improved microsomal stability along with moderate MIC values. acs.org

The optimized leads from this series demonstrated potent activity against H37Rv and were found to target QcrB, a subunit of the cytochrome bc1 complex, which is essential for the oxygen-dependent respiration of M. tuberculosis. nih.govdundee.ac.uk

Table 1: In Vitro Antitubercular Activity of Selected Morpholino-Thiophene Analogs

| Compound ID | R1 (Amide Substitution) | R2 (Core) | R3 (Morpholine Substitution) | MIC (µM) vs. M. tuberculosis H37Rv |

|---|---|---|---|---|

| 1 | -CONH2 | Thiophene | Morpholine | 0.72 |

| 22 | -COOEt | Thiophene | Morpholine | 12.5 |

| 23 | -COOCH2CF3 | Thiophene | Morpholine | >50 |

| 27 | -CONH2 | Thiophene | Hydrogen | >50 |

| 28 | -CONH2 | Thiophene | Piperidine | >50 |

| 29 | -CONH2 | Thiophene | Morpholin-3-one | 12.5 |

| 55 | -CONH2 | Phenyl | Morpholine | 3.13 |

| 57 | -CONH2 | Pyridyl | Morpholine | 3.13 |

Data sourced from Cleghorn, L.A.T., et al. (2018). acs.org

In Vitro Anti-Inflammatory Properties and Enzyme Inhibition

While specific data on the direct anti-inflammatory properties of this compound analogs are limited, research on structurally related compounds provides insights into their potential mechanisms. The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of inflammatory mediators like prostaglandin E2 (PGE2). nih.govnih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition Assays (In Vitro)

In vitro enzymatic assays are crucial for determining the inhibitory potential and selectivity of compounds against COX-1 and COX-2 isoforms. nih.gov Selective inhibition of COX-2 is often a key goal in the development of anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Although studies focusing specifically on morpholino-thienyl acetonitriles are not widely available, research on N-aryl-2-(2-thienyl)acetamide derivatives offers valuable information. These compounds share the thienyl-acetamide scaffold but lack the morpholino group. Their evaluation against COX enzymes indicates that the thienyl acetamide structure can serve as a basis for COX inhibition. Reviews of various acetamide derivatives have highlighted their potential as selective COX-2 inhibitors. researchgate.netarchivepp.comresearchgate.net

Modulation of Inflammatory Mediators (e.g., PGE2) (In Vitro)

The inhibition of the COX-2 enzyme directly impacts the synthesis of prostaglandins, which are key mediators of inflammation. Specifically, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins, including PGE2. Therefore, potent and selective COX-2 inhibitors are expected to reduce PGE2 levels in vitro. nih.gov

For a series of newly designed selective COX-2 inhibitors that tethered a benzenesulfonamide and a 1,2,3-triazole pharmacophore to existing NSAIDs, a direct correlation between COX-2 inhibition and the reduction of PGE2 production was observed. nih.gov While direct experimental data on PGE2 modulation by this compound analogs is not available, it is mechanistically plausible that if these compounds inhibit COX-2, they would consequently decrease PGE2 synthesis.

Other In Vitro Enzyme Inhibition Activities

Urease Enzyme Inhibition (In Vitro)

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov A series of morpholine-thiophene hybrid thiosemicarbazones, which are structurally related to the target compound, were synthesized and evaluated for their in vitro urease inhibitory activity. nih.govresearchgate.net

These compounds were found to be effective urease inhibitors, with IC₅₀ values in the micromolar range, demonstrating significantly higher potency than the standard inhibitor thiourea (B124793). nih.gov The structure-activity relationship analysis revealed that substitutions on the thiophene ring influenced the inhibitory activity. For instance, the presence of a chloro group at the fifth position of the thiophene ring resulted in the most potent compound in the series (5g), with an IC₅₀ value of 3.80 µM. nih.govresearchgate.net Kinetic studies of this lead inhibitor indicated an uncompetitive mode of inhibition. researchgate.net This suggests that the morpholine-thiophene scaffold is a promising framework for the development of urease inhibitors.

Table 2: In Vitro Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound ID | R (Substitution on Thiophene Ring) | IC₅₀ (µM) |

|---|---|---|

| 5a | H | 4.94 ± 2.7 |

| 5c | 4-Methyl | 4.00 ± 2.4 |

| 5g | 5-Chloro | 3.80 ± 1.9 |

| 5h | 5-Bromo | 3.98 ± 2.2 |

| 5i | 5-Nitro | 3.90 ± 2.7 |

| Thiourea (Standard) | - | 22.31 ± 0.03 |

Data sourced from Khan, A., et al. (2024). nih.gov

α-Glucosidase Inhibition (In Vitro)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes. bohrium.com Several studies have investigated compounds containing a thiophene ring for their α-glucosidase inhibitory potential.

One study reported a series of 1,3,4-thiadiazole derivatives, with one of the most potent compounds featuring a 4-(thiophen-2-yl) substituent on a pyridinone ring. nih.gov This compound, 9'b , demonstrated an IC₅₀ value of 3.66 mM, which was nearly 3.7 times more potent than the standard drug acarbose (IC₅₀ = 13.88 mM). nih.gov

In another study, a series of (tetrahydrobenzo[b]thiophen-2-yl)urea derivatives were synthesized and evaluated. Most of these compounds showed significantly better α-glucosidase inhibitory activity than acarbose. bohrium.com The most potent compounds from this series, 8r and 8s , exhibited IC₅₀ values of 0.59 µM and 0.65 µM, respectively, compared to acarbose's IC₅₀ of 258.53 µM. bohrium.com Kinetic studies revealed these compounds to be non-competitive inhibitors. bohrium.com These findings highlight the potential of the thiophene moiety as a core component in the design of effective α-glucosidase inhibitors.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Selected Thiophen-2-yl Analogs

| Compound ID | Compound Class | IC₅₀ (µM) |

|---|---|---|

| 9'b | 1,3,4-Thiadiazole derivative | 3660 |

| 8r | (Tetrahydrobenzo[b]thiophen-2-yl)urea derivative | 0.59 |

| 8s | (Tetrahydrobenzo[b]thiophen-2-yl)urea derivative | 0.65 |

| Acarbose (Standard) | - | 13880 / 258.53* |

\IC₅₀ values for Acarbose are from the respective studies for comparison.* Data sourced from Al-Masoudi, N. A., et al. (2024) nih.gov and Wang, K., et al. (2021) bohrium.com.

In Vitro Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of analogs of this compound, particularly those incorporating morpholine and thiophene moieties, has been explored through various in vitro assays. These studies are crucial in determining the capacity of these compounds to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary methods utilized to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research into morpholine-containing compounds has shown varied results. For instance, a series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base were synthesized and evaluated for their antioxidant activity using the DPPH method. It was generally observed that the introduction of the morpholine Mannich base substituent tended to lower the antioxidant activity compared to the parent compounds. japsonline.com However, some derivatives demonstrated notable radical scavenging properties. researchgate.net For example, one AMAC derivative with a p-fluoro group exhibited antioxidant activity comparable to the cyclovalone reference, with an IC50 value of 68.9 µM. japsonline.com The antioxidant activity is typically quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Similarly, studies on thiophene derivatives have indicated their potential as free radical scavengers. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, which stabilizes the free radical. mdpi.com The antiradical activity of thiophene and its aminocarbonitrile derivatives has been measured against the stable DPPH radical. mdpi.com The structure of the thiophene derivative, including the nature and position of substituents, plays a significant role in its antioxidant capacity.

The following interactive table summarizes the in vitro antioxidant activity of selected morpholine and thiophene analogs from various studies, providing a comparative overview of their radical scavenging capabilities.

| Compound/Analog | Assay | IC50 (µM) | Reference |

| AMAC derivative (with p-fluoro group) | DPPH | 68.9 | japsonline.com |

| Quercetin (standard) | DPPH | - | japsonline.com |

| Diclofenac sodium (standard) | - | - | japsonline.com |

| Morpholine Mannich base derivatives | DPPH, ABTS | Significant scavenging property | researchgate.net |

| Ascorbic acid (standard) | DPPH, ABTS | - | researchgate.net |

Elucidation of In Vitro Mechanisms of Action at the Molecular Level

The in vitro biological activities of this compound analogs are underpinned by a variety of molecular mechanisms. The ability of morpholine-containing compounds to interact with biological targets is a key aspect of their mechanism of action. Morpholine is considered a versatile moiety in medicinal chemistry, capable of influencing a molecule's potency through interactions with target proteins like kinases, and modulating pharmacokinetic properties. nih.gov

The antioxidant activity of these analogs is primarily attributed to their ability to act as free radical scavengers. The mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. japsonline.com The stability of the resulting antioxidant radical is a crucial factor in its efficacy. Computational studies on phenolic compounds, which share some mechanistic similarities with certain antioxidant-active heterocycles, have provided significant insights into the mechanisms of free radical scavenging. nih.gov

Furthermore, the biological effects of morpholine and thiophene derivatives can be mediated through the inhibition of specific enzymes. For example, some thiophene-based compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.gov The interaction with these enzymes can occur at their active sites, preventing the binding of their natural substrates and thus blocking the production of pro-inflammatory mediators. Molecular docking studies have been employed to visualize and understand the binding interactions between these compounds and their target proteins at the molecular level. rsc.org

The versatility of the morpholine and thiophene scaffolds allows for structural modifications that can fine-tune their biological activity and mechanism of action. For instance, the introduction of different substituents can alter the electronic properties of the molecule, influencing its ability to donate a hydrogen atom or interact with a specific biological target. The significant effects of transition metal complexes with morpholine derivatives are also being explored, with mechanisms that may include enzyme inhibition, intracellular biomolecular interactions, and modifications to cell membrane functions. rsc.org These multifaceted mechanisms highlight the potential of this class of compounds in medicinal chemistry.

Medicinal Chemistry Applications and Drug Discovery Potential Pre Clinical Research Focus

Development of Chemical Probes for Biological Research

Currently, there are no published studies detailing the development or use of 2-Morpholino-2-(2-thienyl)acetonitrile as a chemical probe for biological research. The development of chemical probes requires a compound to have specific properties, such as high affinity and selectivity for a biological target, which have not been documented for this particular molecule.

Optimization of Pharmacokinetic Properties through In Vitro and In Silico Methods

There is a lack of available data from either in vitro assays or in silico modeling that details the pharmacokinetic properties of this compound or any efforts toward its optimization.

Role as a Versatile Building Block in Complex Molecular Architectures

The primary role of this compound, as indicated by its availability in chemical supplier catalogs, is as a specialized building block for drug discovery. chemscene.com Its structure combines a morpholine (B109124) ring, a thiophene (B33073) ring, and a nitrile group, all of which are valuable pharmacophores in medicinal chemistry.

One example of a complex molecular architecture incorporating both morpholine and thiophene moieties is 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. researchgate.net This compound was synthesized via a one-pot, multi-component reaction, illustrating how fragments similar to this compound can be incorporated into more complex structures. researchgate.net However, it is important to note that this compound was not directly used as the starting material in this specific reported synthesis.

Below is a table of the basic physicochemical properties of this compound, derived from computational chemistry data.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Molecular Weight | 208.28 |

| TPSA (Topological Polar Surface Area) | 36.26 |

| LogP (Octanol-Water Partition Coefficient) | 1.64498 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Data from ChemScene. chemscene.com |

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways for Enhanced Accessibility and Diversity

Advanced Computational Approaches in Compound Design and Activity Prediction

No computational studies, such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses, have been published specifically for 2-Morpholino-2-(2-thienyl)acetonitrile. Consequently, there are no available data tables containing predicted information on its binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or other computationally derived parameters.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases (In Vitro)

There is no evidence in the scientific literature of in vitro studies investigating the polypharmacology of this compound. Research into its potential to interact with multiple biological targets, a key strategy in developing treatments for complex diseases, has not been reported.

Investigation of Novel In Vitro Biological Activities and Modes of Action

There are no specific in vitro biological activities reported for this compound. Data regarding its efficacy, potency (such as IC₅₀ or EC₅₀ values), or its molecular mechanism of action against any biological targets are absent from the public scientific record.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.